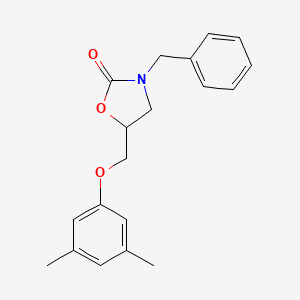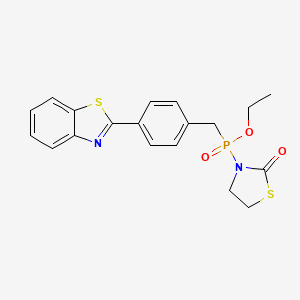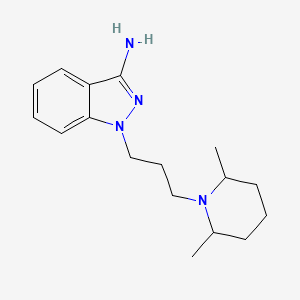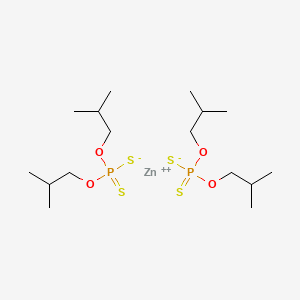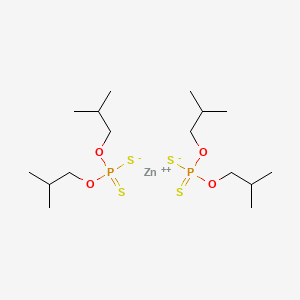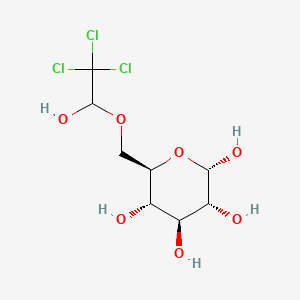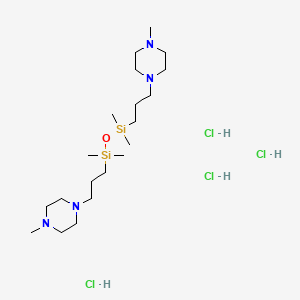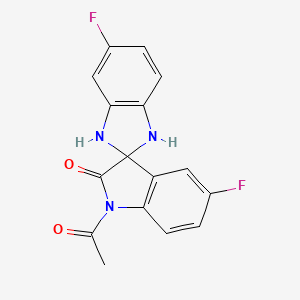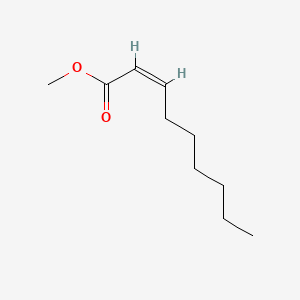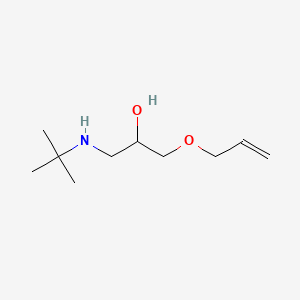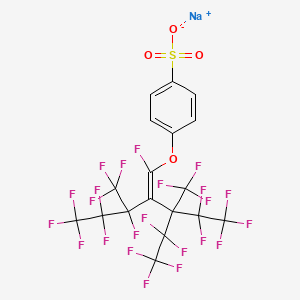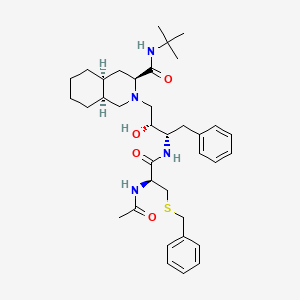
3-Isoquinolinecarboxamide, 2-(3-((2-(acetylamino)-1-oxo-3-((phenylmethyl)thio)propyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-, (3S-(2(2S*,3R*(R*)),3a,4ab,8ab))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isoquinolinecarboxamide, 2-(3-((2-(acetylamino)-1-oxo-3-((phenylmethyl)thio)propyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-, (3S-(2(2S*,3R*(R*)),3a,4ab,8ab))- is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
The synthesis of 3-Isoquinolinecarboxamide, 2-(3-((2-(acetylamino)-1-oxo-3-((phenylmethyl)thio)propyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-, (3S-(2(2S*,3R*(R*)),3a,4ab,8ab))- involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the isoquinoline core, followed by the introduction of the carboxamide group. Subsequent steps involve the addition of the acetylamino and phenylmethylthio groups, as well as the formation of the hydroxy and phenylbutyl moieties. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-Isoquinolinecarboxamide, 2-(3-((2-(acetylamino)-1-oxo-3-((phenylmethyl)thio)propyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-, (3S-(2(2S*,3R*(R*)),3a,4ab,8ab))- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and phenylmethylthio groups may play a role in binding to these targets, while the hydroxy and phenylbutyl moieties contribute to the overall stability and activity of the compound. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Compared to other similar compounds, 3-Isoquinolinecarboxamide, 2-(3-((2-(acetylamino)-1-oxo-3-((phenylmethyl)thio)propyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-, (3S-(2(2S*,3R*(R*)),3a,4ab,8ab))- stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-Isoquinolinecarboxamide, 1-methyl-: Differing by the presence of a methyl group instead of the complex substituents.
H-Tyr-L-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: Featuring a simpler structure with fewer functional groups
属性
CAS 编号 |
173918-20-2 |
|---|---|
分子式 |
C36H52N4O4S |
分子量 |
636.9 g/mol |
IUPAC 名称 |
(3S,4aS,8aS)-2-[(2R,3S)-3-[[(2S)-2-acetamido-3-benzylsulfanylpropanoyl]amino]-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C36H52N4O4S/c1-25(41)37-31(24-45-23-27-15-9-6-10-16-27)34(43)38-30(19-26-13-7-5-8-14-26)33(42)22-40-21-29-18-12-11-17-28(29)20-32(40)35(44)39-36(2,3)4/h5-10,13-16,28-33,42H,11-12,17-24H2,1-4H3,(H,37,41)(H,38,43)(H,39,44)/t28-,29+,30-,31+,32-,33+/m0/s1 |
InChI 键 |
FSZBMUOHARLJDN-AEAWEUCCSA-N |
手性 SMILES |
CC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
规范 SMILES |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



